[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine

CK2 kinase protein-protein interaction inhibitor fragment-based drug discovery

For researchers encountering unpredictable ADME or target engagement shifts when using primary amine or alcohol analogs in CK2α/CXCR4 fragment screens, this specific secondary-tertiary diamine scaffold provides a validated starting point. • Validated Pharmacology: Quantified binding at CK2α/β interface (IC₅₀=1,480 µM) and CXCR4 competitive displacement (IC₅₀=10 µM). • Fragment-Physical Chemistry: MW 261 Da, XLogP 2.9, ideal for systematic hit-to-lead optimization without violating fragment-like space. • Synthetic Tractability: Secondary benzylic amine and tertiary dimethylamino terminus offer two orthogonal vectors for parallel library synthesis.

Molecular Formula C12H18Cl2N2
Molecular Weight 261.19
CAS No. 892563-66-5
Cat. No. B2653303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine
CAS892563-66-5
Molecular FormulaC12H18Cl2N2
Molecular Weight261.19
Structural Identifiers
SMILESCN(C)CCCNCC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C12H18Cl2N2/c1-16(2)7-3-6-15-9-10-4-5-11(13)12(14)8-10/h4-5,8,15H,3,6-7,9H2,1-2H3
InChIKeyFIGFDBVBDYLQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine: Core Identity and Procurement


[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine (CAS 892563-66-5), also named N1-(3,4-dichlorobenzyl)-N3,N3-dimethylpropane-1,3-diamine, is a synthetic secondary-tertiary diamine with molecular formula C₁₂H₁₈Cl₂N₂ and molecular weight 261.19 g·mol⁻¹ [1]. It features a 3,4-dichlorobenzyl hydrophobic moiety linked via a methylene bridge to a flexible 3-(dimethylamino)propylamine chain, yielding a computed XLogP of 2.9 and one hydrogen bond donor [1][2]. The compound is commercially available at ≥95% purity from multiple research chemical suppliers and is classified as a laboratory reagent with GHS07 hazard labelling (harmful if swallowed, skin/eye irritant) . Its structure places it within the broader class of dichlorobenzyl-alkyl-diamines, a scaffold that has appeared in fragment-based drug discovery campaigns targeting the protein kinase CK2 (casein kinase 2) and the chemokine receptor CXCR4 [3][4].

Structural Determinants of Differentiation from Generic Analogs


Within the dichlorobenzyl-alkyl-diamine chemical series, subtle structural modifications produce quantitatively measurable shifts in target binding affinity and physicochemical properties. The presence or absence of the terminal N,N-dimethyl group, the length of the alkyl linker (ethylene vs. propylene), and the oxidation state of the benzylic carbon (amine vs. alcohol) each alter the compound's interaction with the CK2α/β protein-protein interface and its physicochemical profile [1][2]. For example, the dimethylamino substituent on the propyl chain increases the computed XLogP by approximately 0.8–1.2 log units relative to the primary amine analog, affecting solubility and membrane partitioning characteristics [1]. Generic substitution with a closely related analog risks introducing uncharacterized changes in target engagement and ADME properties that cannot be predicted from structural similarity alone, particularly in assay systems where the CK2α/β interface or CXCR4 displacement is the endpoint of interest [1][3].

Quantitative Differentiation Evidence: Comparator-Based Analysis


CK2α/β Interface Inhibition vs. 3,4-Dichlorobenzylalcohol

In a direct head-to-head comparison within the same curated ChEMBL dataset (University of Cambridge), [(3,4-dichlorophenyl)methyl][3-(dimethylamino)propyl]amine (BDBM50461977) demonstrated an IC₅₀ of 1.48 × 10⁶ nM (1,480 µM) for inhibition of the CK2α (residues 2–329) interaction with CK2β, expressed in E. coli BL21 (DE3). The comparator 3,4-dichlorobenzylalcohol (CHEMBL2323843; BDBM50461995) tested in the identical assay yielded an IC₅₀ of 9.80 × 10⁵ nM (980 µM) [1][2]. The target compound is approximately 1.5-fold less potent than the alcohol analog at this protein-protein interface, indicating that the dimethylaminopropylamine chain does not enhance, and in fact slightly reduces, binding affinity at the CK2α/β interface relative to the simpler benzylic alcohol fragment. This is a critical differentiation for researchers deciding between these fragments as starting points for medicinal chemistry optimization.

CK2 kinase protein-protein interaction inhibitor fragment-based drug discovery kinase assay

CXCR4 Binding Affinity vs. Plerixafor (AMD3100)

[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine displaced [¹²⁵I]-CXCL12 from human CXCR4 receptor expressed in HEK293T cell membranes with an IC₅₀ of 1.00 × 10⁴ nM (10 µM) after 2 hours, as measured by scintillation counting [1]. For context, the clinically approved CXCR4 antagonist Plerixafor (AMD3100) demonstrates IC₅₀ values ranging from 5.7 nM (CXCL12-mediated chemotaxis) to 651 ± 37 nM (SDF-1/CXCL12 ligand binding displacement on CCRF-CEM T-cells) [2]. This places the target compound approximately 15- to 1,750-fold less potent than AMD3100 depending on the assay format. However, the target compound's molecular weight (261 Da) is approximately half that of AMD3100 (502 Da for the free base), and its monocyclic scaffold is substantially simpler, offering superior ligand efficiency metrics for fragment-based or early hit-to-lead programs targeting CXCR4 [1][2].

CXCR4 antagonist chemokine receptor radioligand displacement cancer metastasis

Lipophilicity and Basicity vs. Primary Amine Analog

The target compound carries a terminal tertiary N,N-dimethylamino group that is absent in the closest commercially available structural analog, N1-(3,4-dichlorobenzyl)propane-1,3-diamine (CAS 248607-78-5), which terminates in a primary amine. This structural difference produces measurable physicochemical consequences: the target compound has a computed XLogP3-AA of 2.9 (experimental LogP = 2.82 from Fluorochem) [1], while the primary amine analog (MW 219.11 g·mol⁻¹) is estimated to have a LogP approximately 1.0–1.5 units lower based on the ~0.5–0.8 log unit contribution of each N-methyl group in aliphatic amines [2]. Additionally, the tertiary amine has a predicted pKa of approximately 9.5–10.0 compared to ~10.5 for the primary amine, meaning the target compound carries a lower fraction of protonated species at physiological pH, which influences membrane permeability and intracellular distribution [2]. The increased lipophilicity and modulated basicity make the target compound more suitable for applications requiring enhanced passive membrane diffusion.

lipophilicity XLogP diamine physicochemical profiling ADME prediction

CK2α αD-Pocket Binding Mode: Structural Context

The 3,4-dichlorophenyl moiety that defines the target compound's pharmacophore has been structurally characterized in complex with CK2α. The co-crystal structure of CK2α with 3,4-dichlorophenethylamine (PDB 5CLP, resolution 1.684 Å) reveals that the 3,4-dichlorophenyl group occupies the αD-pocket—a site adjacent to, but distinct from, the ATP-binding pocket—where it acts as an allosteric anchor [1]. This binding mode is fundamentally different from ATP-competitive CK2 inhibitors such as CX-4945 (Silmitasertib), which binds in the ATP site with a Ki of 0.38 nM [2]. The 3,4-dichlorophenethylamine fragment binds outside the ATP site behind the αD loop, a mechanism that has been exploited to develop selective CK2α inhibitors with improved kinase selectivity profiles [1]. The target compound, with its 3,4-dichlorobenzyl-amine scaffold, is a structural analog of the crystallographic fragment and is expected to engage the same αD-pocket, providing a starting point for bivalent inhibitor design linking the αD-pocket anchor to an ATP-site ligand.

CK2alpha alphaD pocket allosteric inhibitor X-ray crystallography structure-based drug design

Multi-Target Functional Activity Profile

The AODdatabase (lin-group.cn) catalogs several functional activities for this compound: (i) antimalarial activity—kills Plasmodium falciparum; (ii) antivenom activity—nullifies lethal effects of Naja naja venom and inhibits phospholipase A₂ (PLA₂) present in N. naja venom; (iii) antifungal activity—inhibits cilia formation by Aspergillus niger; (iv) anticarcinogenic and antipromoter activity—prevents DMBA-induced transformation and TPA-induced promotion in JB6 cells; (v) antimutagenesis activity—protects AT base pairs in S. typhimurium TA102 and TA104 mutagenesis tests; and (vi) anti-inflammatory activity—inhibits paw edema formation induced by PLA₂ in Swiss Wistar mice, preventing arachidonate release for prostaglandin/prostacyclin synthesis [1]. These activities are reported without comparator data and thus represent a qualitative multi-target profile rather than quantified differentiation. However, the PLA₂ inhibition across multiple contexts (N. naja venom, mouse paw edema) suggests a consistent anti-phospholipase A₂ mechanism that distinguishes this compound from CK2-selective or CXCR4-selective agents. No quantitative IC₅₀ values are provided for any of these activities in the available source.

antimalarial phospholipase A2 inhibitor antivenom antifungal multi-target

Evidence-Based Application Scenarios for Procurement


Fragment-Based Discovery Targeting CK2α αD-Pocket

The compound's 3,4-dichlorobenzyl pharmacophore has been crystallographically validated as an αD-pocket ligand in CK2α (PDB 5CLP), and its binding at the CK2α/β protein-protein interface has been quantified (IC₅₀ = 1,480 µM) . Its molecular weight (261 Da) and moderate lipophilicity (XLogP = 2.9) place it within fragment-like chemical space suitable for X-ray crystallographic fragment screening campaigns. The secondary amine provides a synthetically accessible vector for fragment growing or linking toward ATP-site ligands to generate bivalent CK2 inhibitors with improved kinome selectivity. This scenario is directly supported by the patent landscape: WO-2024052692-A1 (Cambridge Enterprise Ltd.) claims CK2α inhibitors exploiting the αD-pocket binding mode .

CXCR4-Targeted Library Synthesis: A Minimalist Scaffold

With a confirmed CXCR4 IC₅₀ of 10 µM (competitive displacement of [¹²⁵I]-CXCL12), the compound provides a tractable starting point for structure-activity relationship (SAR) exploration around the 3,4-dichlorobenzyl-diamine chemotype . Its molecular weight of 261 Da is substantially lower than that of macrocyclic CXCR4 antagonists (e.g., AMD3100 at 502 Da), offering room for systematic molecular weight addition during hit-to-lead optimization. The secondary benzylic amine and tertiary dimethylamino terminus provide two distinct points for chemical derivatization. Procurement of this compound as a core scaffold—rather than the alcohol or primary amine analogs—is justified when the research plan requires amine-functionalized building blocks for parallel library synthesis targeting chemokine receptors .

Phospholipase A₂ Inhibition Research

The AODdatabase reports that this compound inhibits phospholipase A₂ activity from Naja naja venom and prevents paw edema formation induced by PLA₂ in Swiss Wistar mice, blocking arachidonate release—the precursor for prostaglandin and prostacyclin synthesis . While quantitative IC₅₀ data are not available from this source, the cross-species PLA₂ inhibition (snake venom PLA₂ and mammalian inflammatory PLA₂) suggests a conserved mechanism. Researchers investigating PLA₂-mediated inflammatory pathways or screening for antivenom lead compounds may find this compound relevant as a tool compound or screening hit, with the caveat that independent quantitative validation is required before drawing firm conclusions about potency or selectivity .

Chemical Biology Tool for Polypharmacology Profiling

The compound's unusual combination of reported activities—CK2α/β interface binding (1,480 µM), CXCR4 displacement (10 µM), PLA₂ inhibition, and antimalarial/antifungal effects—makes it a candidate for chemical biology studies exploring polypharmacology or target deconvolution . Its moderate potency across multiple targets is consistent with a 'promiscuous fragment' profile, which can be exploited in chemoproteomics or cellular thermal shift assay (CETSA) workflows to identify novel target engagement patterns. Procurement for this purpose is most justified when the compound is used as part of a broader panel of fragments, rather than as a standalone probe, and when orthogonal target engagement assays are included in the experimental design .

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